N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (CAS: 302583-11-5): A Technical Whitepaper on Pharmacophore Design, Synthesis, and Target Modulation
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (CAS: 302583-11-5): A Technical Whitepaper on Pharmacophore Design, Synthesis, and Target Modulation
Executive Summary
In the landscape of modern drug discovery, the benzofuran-2-carboxamide scaffold represents a highly versatile pharmacophore. Specifically, N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (CAS Number: 302583-11-5)[1] has emerged as a critical model compound for researchers investigating enzyme inhibition and neuroreceptor modulation. By fusing a rigid, lipophilic benzofuran core with an electron-deficient meta-trifluoromethyl aniline moiety, this molecule achieves optimal spatial geometry for interacting with deep hydrophobic pockets in target proteins, such as Cathepsin K (EC 3.4.22.38)[2] and various serotonin/dopamine receptors[3].
This guide provides an in-depth, self-validating framework for synthesizing, profiling, and deploying CAS 302583-11-5 in preclinical research environments.
Physicochemical Profiling & Structural Activity Relationship (SAR)
The pharmacological efficacy of CAS 302583-11-5 is dictated by the synergistic causality of its three structural domains:
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The Benzofuran Core: Acts as a rigid, planar aromatic system. Its primary function is to engage in π−π stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) within the target binding site. The oxygen heteroatom provides a weak hydrogen-bond acceptor capability, subtly influencing the molecule's hydration shell.
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The 2-Carboxamide Linker: Serves as the conformational hinge and primary hydrogen-bonding vector. The amide proton acts as an H-bond donor, while the carbonyl oxygen acts as an H-bond acceptor.
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The 3-(Trifluoromethyl)phenyl Ring: The incorporation of the trifluoromethyl ( −CF3 ) group at the meta position is a deliberate design choice. Causally, the strong electron-withdrawing nature of the −CF3 group (via the −I induction effect) decreases the electron density of the adjacent amide nitrogen. This lowers the pKa of the amide proton, strengthening its capacity to act as a hydrogen bond donor. Furthermore, the −CF3 group significantly increases the local lipophilicity, allowing the ring to anchor deeply into hydrophobic sub-pockets (such as the S2 subsite of Cathepsin K) while resisting cytochrome P450-mediated oxidation[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacological Causality / Relevance |
| CAS Number | 302583-11-5[1] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C16H10F3NO2 | Defines the exact atomic composition. |
| Molecular Weight | 305.26 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring high probability of oral bioavailability. |
| H-Bond Donors | 1 (Amide -NH) | Facilitates targeted interaction with protein backbone carbonyls. |
| H-Bond Acceptors | 2 (Carbonyl =O, Furan -O-) | Enables interaction with protein side-chain donors (e.g., Lys, Arg). |
Mechanistic Pathways: Dual-Target Utility
Benzofuran-2-carboxamides are extensively profiled across two primary therapeutic domains:
A. Cathepsin K Inhibition (Osteoporosis & Bone Resorption): Cathepsin K is a lysosomal cysteine protease predominantly secreted by osteoclasts to degrade Type I collagen in bone[4]. CAS 302583-11-5 acts as a competitive inhibitor. The benzofuran core aligns with the S1 subsite, while the 3-trifluoromethylphenyl group projects into the hydrophobic S2 subsite, effectively blocking the active site and halting collagenolytic activity[2].
Figure 1. Mechanism of action of CAS 302583-11-5 in inhibiting Cathepsin K-mediated bone resorption.
B. Neuroreceptor Modulation (Schizophrenia & Cognitive Deficits): Bioisosteric profiling of benzofuran-2-carboxamides has demonstrated significant affinity for serotonin ( 5−HT1A and 5−HT2A ) and dopamine ( D3 ) receptors[3]. The rigid planar core mimics the indole ring of endogenous serotonin, allowing the molecule to modulate the excitability of prefrontal cortex neurons, making this scaffold a critical starting point for atypical antipsychotic development[3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, all experimental workflows must be designed as self-validating systems. The following protocols integrate intrinsic quality controls to prevent false positives and ensure reproducibility.
Synthesis Protocol: Amidation via Active Ester Intermediate
Objective: Synthesize CAS 302583-11-5 with >98% purity. Causality of Reagents: The use of EDC/HOBt is critical. EDC activates the benzofuran-2-carboxylic acid to an O-acylisourea intermediate, which is prone to hydrolysis. HOBt immediately traps this species to form a stable, highly reactive OBt-active ester. This prevents the formation of unreactive N-acylureas and forces the amidation with the weakly nucleophilic 3-(trifluoromethyl)aniline to completion.
Figure 2. Step-by-step synthetic workflow and validation for CAS 302583-11-5.
Step-by-Step Procedure:
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Activation: Dissolve 1.0 eq of benzofuran-2-carboxylic acid in anhydrous DMF under an inert N2 atmosphere. Cool to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to ensure complete formation of the OBt-ester.
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Coupling: Add 1.1 eq of 3-(trifluoromethyl)aniline, followed by 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt of EDC and maintain a basic environment.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup & Purification: Quench with water, extract with EtOAc, and wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Purify via flash chromatography (Hexane/EtOAc gradient).
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Self-Validation Step: Perform LC-MS (Expected [M+H]+=306.07 ) and 1H -NMR. The disappearance of the carboxylic acid broad singlet (~13 ppm) and the appearance of the amide proton singlet (~10.5 ppm) validates the structural integrity.
In Vitro Assay Protocol: Cathepsin K FRET-Based Inhibition
Objective: Determine the IC50 of CAS 302583-11-5 against human Cathepsin K. Self-Validating System: This assay utilizes a Z'-factor calculation to validate the dynamic range between the positive control (E-64, a known irreversible inhibitor) and the negative control (DMSO vehicle). A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.
Step-by-Step Procedure:
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Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT). DTT is strictly required to keep the active site cysteine residue reduced.
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Enzyme Incubation: Pre-incubate 1 nM recombinant human Cathepsin K with varying concentrations of CAS 302583-11-5 (1 pM to 10 µM in DMSO) for 15 minutes at 37°C.
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Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin).
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Kinetic Read: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.
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Validation & Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Fit the dose-response data using a 4-parameter logistic non-linear regression model to derive the IC50 .
Table 2: Assay Validation & Quality Control Metrics
| Control / Metric | Reagent / Condition | Validation Purpose | Acceptable Threshold |
| Negative Control | 1% DMSO (Vehicle) | Establishes maximum uninhibited enzyme velocity ( Vmax ). | Stable baseline over 30 min. |
| Positive Control | 10 µM E-64 | Confirms enzyme susceptibility to active-site binding. | >95% inhibition of signal. |
| Assay Robustness | Z'-factor Calculation | Validates the statistical reliability of the assay window. | Z′≥0.65 |
